Latanoprost tris(triethylsilyl) ether
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
Properties
IUPAC Name |
propan-2-yl (Z)-7-[(1R,2R,3R,5S)-2-[(3R)-5-phenyl-3-triethylsilyloxypentyl]-3,5-bis(triethylsilyloxy)cyclopentyl]hept-5-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H82O5Si3/c1-12-50(13-2,14-3)47-39(33-32-38-28-24-23-25-29-38)34-35-41-40(30-26-21-22-27-31-44(45)46-37(10)11)42(48-51(15-4,16-5)17-6)36-43(41)49-52(18-7,19-8)20-9/h21,23-26,28-29,37,39-43H,12-20,22,27,30-36H2,1-11H3/b26-21-/t39-,40+,41+,42-,43+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDKOEHDXBRAVIY-ONPUMRPCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)OC1CC(C(C1CCC(CCC2=CC=CC=C2)O[Si](CC)(CC)CC)CC=CCCCC(=O)OC(C)C)O[Si](CC)(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[Si](CC)(CC)O[C@@H]1C[C@@H]([C@@H]([C@H]1CC[C@H](CCC2=CC=CC=C2)O[Si](CC)(CC)CC)C/C=C\CCCC(=O)OC(C)C)O[Si](CC)(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H82O5Si3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40647796 | |
| Record name | Propan-2-yl (5Z)-7-{(1R,2R,3R,5S)-2-{(3R)-5-phenyl-3-[(triethylsilyl)oxy]pentyl}-3,5-bis[(triethylsilyl)oxy]cyclopentyl}hept-5-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40647796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
775.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477884-78-9 | |
| Record name | Latanoprost tris(triethylsilyl) ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0477884789 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propan-2-yl (5Z)-7-{(1R,2R,3R,5S)-2-{(3R)-5-phenyl-3-[(triethylsilyl)oxy]pentyl}-3,5-bis[(triethylsilyl)oxy]cyclopentyl}hept-5-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40647796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Z)-7-{(1R,2R,3R,5S)-3,5-bis(triethylsilyloxy)-2-[3(R)-(5-phenyl-3-triethylsilyloxy)pentyl]cyclopentyl}-5-heptenoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LATANOPROST TRIS(TRIETHYLSILYL) ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P2MHT3VQ4F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Acid Catalyzed Cleavage:tes Ethers Can Be Readily Cleaved Under Acidic Conditions.numberanalytics.comthe Choice of Acid and Solvent Allows for Tuning the Reaction Conditions. Common Reagents Include:
Aqueous Hydrofluoric Acid (HF): Often used in a solvent mixture like acetonitrile (B52724), aqueous HF is highly effective for cleaving even sterically hindered silyl (B83357) ethers due to the high "silicophilicity" of the fluoride (B91410) ion. researchgate.net
Acetic Acid: A mixture of acetic acid and water can cleave TES ethers, although it is generally slower than stronger acids. organic-chemistry.org
p-Toluenesulfonic Acid (p-TsOH): A catalytic amount of p-TsOH in methanol (B129727) can effectively remove TES ethers. gelest.com
In syntheses of prostaglandins (B1171923), acidic deprotection is a common final step. nih.govlibretexts.org For instance, aqueous HCl can be used to remove silyl groups in the final stage of a multi-reaction, one-pot sequence to yield Latanoprost (B1674536). nih.gov
Selective Cleavage Reagents:in Some Synthetic Contexts, Highly Selective Reagents Are Required to Cleave a Tes Ether Without Affecting Other Protecting Groups or Functionalities.
Diisobutylaluminium Hydride (DIBAL-H): This reagent has been shown to selectively deprotect primary TES ethers in the presence of secondary TES ethers. gelest.com
Catecholborane: In the presence of Wilkinson's catalyst, catecholborane can selectively deprotect TES ethers in the presence of more robust silyl (B83357) ethers like TBDMS and TIPS. gelest.com
| Reagent Class | Specific Reagent(s) | Typical Conditions | Notes |
|---|---|---|---|
| Fluoride-Based | Tetra-n-butylammonium fluoride (B91410) (TBAF) | THF, 0°C to RT | Most common and generally reliable method. gelest.comorganic-chemistry.org |
| Hydrofluoric Acid (HF) | Acetonitrile (B52724)/Water, RT | Very effective, can cleave highly stable silyl ethers. researchgate.net | |
| Acid-Based | Acetic Acid (AcOH) | AcOH/THF/Water | Milder acidic conditions. numberanalytics.com |
| p-Toluenesulfonic acid (p-TsOH) | Methanol (B129727), 0°C | Effective in catalytic amounts. gelest.com | |
| Trifluoromethanesulfonic acid | THF/Water | Strong acid, rapid cleavage. gelest.com | |
| Specialized/Selective | Diisobutylaluminium Hydride (DIBAL-H) | Toluene or CH₂Cl₂ | Can show selectivity for primary vs. secondary TES ethers. gelest.com |
| Iron(III) Chloride | Acetonitrile or Dichloromethane | A mild, Lewis-acid catalyzed method. |
Advanced Analytical Methodologies for Characterization of Silylated Prostaglandin Analogs
Spectroscopic Techniques for Structural Elucidation of Complex Silylated Intermediates
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy to Silyl (B83357) Ether Structures
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of silylated prostaglandin (B15479496) analogs. Both ¹H and ¹³C NMR provide a wealth of information regarding the molecular framework.
In the ¹H NMR spectrum of a silylated ether, the protons on the carbon adjacent to the ether oxygen experience a downfield shift, typically appearing in the range of 3.4 to 4.5 ppm. libretexts.orglibretexts.org For Latanoprost (B1674536) Tris(triethylsilyl) Ether, the protons of the triethylsilyl groups themselves present characteristic signals. The quartet and triplet patterns arising from the ethyl groups attached to the silicon atoms are readily identifiable.
¹³C NMR spectroscopy is equally informative. The carbon atoms directly bonded to the silyl ether oxygen are deshielded and typically resonate in the 50-80 ppm range. libretexts.org The carbons of the ethyl groups of the triethylsilyl moiety also give rise to distinct signals.
While specific NMR data for Latanoprost Tris(triethylsilyl) Ether is not extensively published in public literature, typical chemical shifts for related silylated compounds can be referenced. For instance, in similar structures, the methine proton of a secondary silyl ether can be observed around 4.0 ppm, while the methylene (B1212753) protons of the triethylsilyl group appear as a quartet around 0.6 ppm and the methyl protons as a triplet around 0.9 ppm.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Triethylsilyl Ether Moieties
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Si-CH₂-CH₃ | ~ 0.6 (quartet) | ~ 7 |
| Si-CH₂-CH₃ | ~ 0.9 (triplet) | ~ 6 |
| R-O-CH | ~ 3.5 - 4.5 | ~ 60 - 75 |
Note: These are approximate values and can vary based on the specific molecular environment.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a critical technique for determining the molecular weight of this compound and for confirming its structure through analysis of its fragmentation patterns. The molecular weight of this compound is 775.4 g/mol . caymanchem.com
In mass spectrometric analysis, particularly with techniques like electrospray ionization (ESI), the molecule can be ionized to produce a molecular ion peak, [M+H]⁺ or [M+Na]⁺, which confirms the molecular weight. Tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of the molecular ion. The resulting fragmentation pattern provides valuable structural information. For silylated compounds, characteristic losses of the silyl groups and parts of the side chains are often observed. For example, a neutral loss of triethylsilanol (B1199358) (Et₃SiOH) is a common fragmentation pathway for triethylsilyl ethers.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. For this compound, the IR spectrum would be characterized by the presence of strong C-O stretching vibrations and the absence of a broad O-H stretching band, confirming the successful silylation of the alcohol groups.
The key IR absorptions for a silyl ether are the C-O single bond stretching, which typically appears in the 1050-1150 cm⁻¹ region. libretexts.org Phenyl alkyl ethers often show two distinct C-O stretching bands. libretexts.org The spectrum would also exhibit characteristic C-H stretching and bending vibrations from the alkyl and aryl groups present in the molecule. The absence of a broad absorption band in the 3200-3600 cm⁻¹ region, which is characteristic of the O-H stretch of an alcohol, would be a strong indicator that all the hydroxyl groups have been protected.
Table 2: Characteristic Infrared Absorption Frequencies for Silyl Ethers
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
| C-O (ether stretch) | 1050 - 1150 | Strong |
| Si-O Stretch | 1000 - 1100 | Strong |
| C-H (sp³ stretch) | 2850 - 3000 | Medium to Strong |
| C-H (aromatic stretch) | 3000 - 3100 | Medium |
| C=C (aromatic) | 1450 - 1600 | Medium to Weak |
Chromatographic Methods for Purity Assessment and Isomeric Separation
Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any unreacted starting materials, by-products, or isomers.
High-Performance Liquid Chromatography (HPLC) for Quantitative and Qualitative Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, used for both quantifying the amount of a substance and assessing its purity. For a non-polar compound like this compound, a reversed-phase HPLC method would typically be employed.
In a reversed-phase setup, a non-polar stationary phase (like C18) is used with a polar mobile phase, often a mixture of acetonitrile (B52724) or methanol (B129727) and water. akjournals.comresearchgate.netresearchgate.netomicsonline.org The highly lipophilic nature of the triethylsilyl groups would lead to a strong retention on the column. Detection is often achieved using a UV detector, although the silyl ether itself may not have a strong chromophore. However, the presence of the phenyl group in the Latanoprost structure allows for UV detection, typically around 210 nm. researchgate.netnih.gov
The purity of a sample of this compound can be determined by analyzing the chromatogram for the presence of any additional peaks, which would indicate impurities. By comparing the peak area of the main compound to the total area of all peaks, a percentage purity can be calculated. Method validation according to ICH guidelines is crucial to ensure the reliability of the analytical results. nih.gov
Table 3: Typical HPLC Parameters for the Analysis of Prostaglandin Analogs
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~210 nm |
| Injection Volume | 10 - 20 µL |
| Column Temperature | Ambient or controlled (e.g., 30°C) |
These are general parameters and would require optimization for the specific analysis of this compound.
Chiral Chromatography for Enantiomeric Excess Determination
Prostaglandins (B1171923) and their analogs are chiral molecules, meaning they exist as non-superimposable mirror images called enantiomers. It is often the case that only one enantiomer possesses the desired biological activity. Therefore, controlling the stereochemistry during synthesis and verifying the enantiomeric purity of intermediates and the final product is critical.
Chiral chromatography is the primary method for separating enantiomers. nih.govnih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus their separation. csfarmacie.cz For prostaglandin precursors and analogs, various chiral stationary phases, such as those based on derivatized cellulose, have been successfully used. nih.govmdpi.com
The determination of enantiomeric excess (ee) is a key application of chiral chromatography. By integrating the peak areas of the two enantiomers in the chromatogram, the percentage of each enantiomer in the mixture can be calculated, providing a measure of the stereochemical purity. The synthesis of Latanoprost often aims for high enantiopurity, and chiral HPLC is the definitive method to confirm this. acs.orgnih.gov
Table 4: Common Chiral Stationary Phases for Prostaglandin Analysis
| Chiral Stationary Phase (CSP) | Typical Mobile Phase |
| Derivatized Cellulose (e.g., Chiralcel OD, OJ) | Hexane/Isopropanol |
| Derivatized Amylose (e.g., Chiralpak AD, AS) | Alkanes/Alcohols |
| Reversed-phase chiral columns (e.g., Chiracel OJ-RH) | Acetonitrile/Methanol/Water |
The choice of the appropriate CSP and mobile phase is crucial for achieving successful enantiomeric separation and depends on the specific structure of the analyte. mdpi.comsciprofiles.comacs.orgacs.org
Gas Chromatography (GC) for Volatile Silylated Compounds
Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), stands as a cornerstone technique for the analysis of volatile and thermally stable compounds. nih.govresearchgate.net For prostaglandin analogs like latanoprost, which are not inherently volatile, derivatization is a mandatory step to enable GC analysis. researchgate.netjfda-online.com Silylation, the process of replacing active hydrogen atoms with a silyl group (e.g., triethylsilyl), effectively increases the volatility and thermal stability of the molecule, making it amenable to GC separation and detection. tcichemicals.comsigmaaldrich.comsigmaaldrich.com The resulting silylated derivative, this compound, can be effectively separated from other related substances and impurities.
The selection of appropriate GC parameters is paramount for achieving optimal separation and resolution of silylated prostaglandin analogs. Key parameters include the type of capillary column, the temperature program of the oven, the carrier gas flow rate, and the detector settings. nih.gov Fused silica (B1680970) capillary columns are widely used due to their high resolution and inertness. researchgate.netchromatographyonline.com The choice of stationary phase is critical; non-polar to mid-polar phases are often employed for the analysis of silylated compounds.
Temperature programming is a crucial aspect of the GC method, allowing for the separation of compounds with a wide range of boiling points. chromatographytoday.comchromatographyonline.comdrawellanalytical.com A typical temperature program starts at a lower temperature to allow for the separation of more volatile components and then ramps up to elute less volatile compounds like silylated prostaglandins. chromatographyonline.comnih.gov
The following interactive data table summarizes typical, though estimated, GC-MS parameters for the analysis of silylated prostaglandin F2α analogs, which can be considered representative for this compound, based on published methods for similar trimethylsilyl (B98337) derivatives. nih.govdocumentsdelivered.comsemanticscholar.org
| Parameter | Typical Value/Condition | Rationale/Significance |
|---|---|---|
| Column | Fused Silica Capillary Column (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness) | Provides high resolution and efficiency for complex mixtures. researchgate.netsigmaaldrich.com |
| Stationary Phase | Mid-polarity (e.g., 5% Phenyl Polysiloxane - similar to DB-5 or OV-1701) | Offers good selectivity for a range of silylated compounds. |
| Carrier Gas | Helium or Hydrogen | Inert gases that provide good chromatographic efficiency. |
| Injector Temperature | 280 - 300 °C | Ensures rapid and complete volatilization of the silylated analyte without thermal degradation. |
| Oven Temperature Program | Initial: 180 °C (hold 1 min), Ramp: 10 °C/min to 300 °C (hold 5 min) | Allows for the separation of analytes with varying volatilities and ensures elution of the high-boiling silylated prostaglandin. chromatographyonline.com |
| Detector | Mass Spectrometer (MS) | Provides sensitive detection and structural information for confident identification of the analyte and any impurities. nih.gov |
| Ionization Mode | Electron Ionization (EI) or Negative Ion Chemical Ionization (NICI) | EI provides characteristic fragmentation patterns for library matching, while NICI can offer enhanced sensitivity for certain compounds. nih.govnih.gov |
Advanced Techniques for Investigating Reaction Progress and Intermediate Formation
Understanding and controlling the silylation reaction is crucial for optimizing the yield and purity of this compound. Advanced in-situ analytical techniques offer real-time insights into reaction kinetics, mechanism, and the formation of any transient intermediates.
One of the most powerful techniques for this purpose is in-situ Fourier Transform Infrared (FTIR) spectroscopy . tcichemicals.comnih.gov By immersing an attenuated total reflectance (ATR) probe directly into the reaction mixture, the progress of the silylation can be continuously monitored. nih.govnih.gov The FTIR spectrometer records the infrared spectrum of the reaction mixture at regular intervals. This allows for the tracking of the disappearance of the O-H stretching bands of the hydroxyl groups in latanoprost and the simultaneous appearance of new bands corresponding to the Si-O-C bonds of the silylated product. This real-time data provides invaluable information on reaction rates, the influence of catalysts, and the potential formation of partially silylated intermediates.
Raman spectroscopy is another valuable process analytical technology (PAT) tool that can be used for online, real-time monitoring of chemical reactions. jfda-online.comchromatographyonline.com Similar to FTIR, a Raman probe can be inserted into the reaction vessel to acquire spectra continuously. Raman spectroscopy is particularly advantageous for reactions in aqueous or highly polar media, as water is a weak Raman scatterer. It can provide information on the consumption of reactants and the formation of products and by-products by monitoring the characteristic vibrational bands of the molecules involved. sigmaaldrich.comchromatographyonline.com
The use of these hyphenated and in-situ techniques enables a deeper understanding of the silylation process, facilitating the development of robust and well-controlled manufacturing processes for silylated prostaglandin analogs.
Future Directions in the Synthesis and Study of Silylated Prostaglandin Intermediates
Development of Novel and Sustainable Synthetic Routes
The pursuit of more efficient and environmentally benign methods for prostaglandin (B15479496) synthesis is a continuous endeavor in medicinal and process chemistry. Traditional syntheses, while effective, often involve multiple steps, the use of hazardous reagents, and the generation of significant waste. Future developments are focused on creating novel and sustainable synthetic routes that are not only economically viable but also align with the principles of green chemistry.
Recent advancements have seen the rise of organocatalysis and chemoenzymatic strategies as powerful tools in prostaglandin synthesis. nih.govnih.gov Organocatalysis, the use of small organic molecules to catalyze chemical reactions, offers an alternative to metal-based catalysts, often with high stereoselectivity. nih.gov For instance, proline-mediated aldol (B89426) reactions have been successfully employed in the synthesis of key prostaglandin intermediates. nih.gov
Chemoenzymatic synthesis , which combines chemical and enzymatic steps, is another promising avenue. nih.govresearchgate.net Enzymes can offer unparalleled selectivity under mild reaction conditions, reducing the need for protecting groups and minimizing byproducts. A concise chemoenzymatic method for producing several prostaglandins (B1171923) has been reported, achieving the synthesis in a significantly reduced number of steps (5 to 7). nih.gov This approach utilizes an enzymatic desymmetrization to create a key chiral intermediate, highlighting the potential of biocatalysis in streamlining complex syntheses. researchgate.net The use of deep eutectic solvents (DESs) as green extraction media is also being explored to minimize the environmental impact of isolating bioactive compounds.
Furthermore, the development of "pot-economical" syntheses, where multiple transformations are carried out in a single reaction vessel, is gaining traction. nih.gov An enantioselective total synthesis of latanoprost (B1674536) has been achieved in just six reaction pots, significantly improving efficiency and reducing waste. nih.gov These innovative approaches are paving the way for more sustainable and cost-effective production of prostaglandin analogues.
Exploration of Alternative Protecting Group Strategies
The hydroxyl groups of the prostaglandin core and its side chains require protection during synthesis to prevent unwanted side reactions. Triethylsilyl (TES) ethers, as seen in Latanoprost Tris(triethylsilyl) Ether, are commonly used for this purpose due to their relative stability and ease of removal. cfsilicones.com However, the exploration of alternative protecting group strategies is crucial for optimizing synthetic routes and enabling the synthesis of more complex analogues.
The choice of silyl (B83357) ether protecting group is critical and depends on the specific requirements of the synthetic step. Different silyl groups offer varying degrees of steric hindrance and stability towards acidic and basic conditions. glpbio.cn This allows for selective protection and deprotection of multiple hydroxyl groups within the same molecule, a concept known as orthogonal protection.
| Protecting Group | Abbreviation | Relative Stability to Acid Hydrolysis | Relative Stability to Base Hydrolysis |
| Trimethylsilyl (B98337) | TMS | < | < |
| Triethylsilyl | TES | < | < |
| tert-Butyldimethylsilyl | TBDMS/TBS | > | ≈ |
| Triisopropylsilyl | TIPS | > | > |
| tert-Butyldiphenylsilyl | TBDPS | > | ≈ |
Data sourced from Suzhou Highfine Biotech glpbio.cn
The table above illustrates the relative stabilities of common silyl ether protecting groups. For instance, the greater steric bulk of the triisopropylsilyl (TIPS) group makes it more stable than the tert-butyldimethylsilyl (TBS) group, allowing for the selective removal of a TBS group in the presence of a TIPS group. caymanchem.com This differential reactivity is a powerful tool in multi-step synthesis.
Beyond silyl ethers, other protecting groups such as esters (e.g., acetyl, benzoyl) and ethers (e.g., tetrahydropyranyl) are also employed in prostaglandin synthesis. medchemexpress.com The choice of protecting group can significantly influence the reactivity of the molecule. The future in this area lies in the strategic combination of these different protecting groups to achieve highly complex and selective transformations.
Integration of this compound into Broader Synthetic Methodologies
This compound is not just an intermediate in the synthesis of Latanoprost but also serves as a versatile building block in broader synthetic methodologies for creating a diverse range of prostaglandin analogues. glpbio.cnorganic-chemistry.org Its silylated nature makes it highly soluble in organic solvents and amenable to various coupling reactions.
The protected hydroxyl groups allow for modifications to other parts of the molecule without interference. For example, the ester group can be hydrolyzed and coupled with different alcohols or amines to create new prodrugs with altered pharmacokinetic profiles. The phenyl group on the α-chain can also be modified to explore structure-activity relationships.
The triethylsilyl groups are stable to many reaction conditions, including certain reduction and oxidation reactions, which allows for a wide range of chemical transformations to be performed on the molecule. cfsilicones.com This robustness makes this compound a valuable precursor for generating libraries of prostaglandin analogues for drug discovery programs.
Furthermore, the development of novel cross-coupling reactions and other carbon-carbon bond-forming strategies can be applied to silylated intermediates like this compound to construct even more complex and diverse molecular architectures. The integration of this intermediate into automated synthesis platforms could further accelerate the discovery of new therapeutic agents.
Advanced Analytical Techniques for Process Control and Quality Assurance in Pharmaceutical Intermediate Production
The production of pharmaceutical intermediates like this compound requires stringent quality control to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). Advanced analytical techniques are increasingly being integrated into the manufacturing process to provide real-time monitoring and control, a concept known as Process Analytical Technology (PAT).
PAT, as defined by the U.S. Food and Drug Administration (FDA), is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes. gelest.comresearchgate.net This approach, coupled with Quality by Design (QbD) principles, aims to build quality into the product rather than testing for it at the end. cfsilicones.com
A variety of advanced analytical techniques are employed for this purpose:
| Analytical Technique | Application in Intermediate Production |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, impurity profiling, and quantification of the intermediate. |
| Gas Chromatography (GC) | Analysis of volatile impurities and residual solvents. |
| Mass Spectrometry (MS) | Structural elucidation of the intermediate and its impurities, often coupled with HPLC (LC-MS) or GC (GC-MS). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Definitive structural confirmation and characterization of the intermediate. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | In-process monitoring of reaction progress and functional group transformations. |
| Near-Infrared (NIR) Spectroscopy | Real-time, non-destructive analysis of raw materials and in-process control. |
| Raman Spectroscopy | On-line monitoring of crystallization processes and polymorphic form analysis. |
This table synthesizes information from multiple sources on advanced analytical techniques in pharmaceutical manufacturing. nih.gov
These techniques provide a wealth of data that can be used to understand and control the manufacturing process in real-time. For instance, in-line FTIR or Raman spectroscopy can monitor the disappearance of starting materials and the appearance of the product, allowing for precise determination of the reaction endpoint. This minimizes the formation of impurities and ensures consistent product quality. The use of these advanced analytical tools is crucial for the efficient and reliable production of high-quality pharmaceutical intermediates.
Q & A
Q. What is the synthetic role of Latanoprost tris(triethylsilyl) ether in latanoprost production?
this compound serves as a protected intermediate during synthesis, where triethylsilyl (TES) groups shield hydroxyl moieties from undesired side reactions (e.g., oxidation or nucleophilic attack). The deprotection step, typically using hydrofluoric acid–pyridine (HF·pyr) or acidic conditions (e.g., p-toluenesulfonic acid in methanol), ensures precise removal of the TES groups to yield active latanoprost .
Q. Which analytical techniques are critical for characterizing this compound?
Key methods include:
- Chiral chromatography (e.g., CHIRALCEL OD-R columns with cellulose tris(3,5-dimethylphenylcarbamate) stationary phase) to resolve stereoisomers .
- NMR spectroscopy (¹H/¹³C) to confirm structural integrity and silyl group attachment.
- Mass spectrometry (MS) for molecular weight validation and impurity profiling .
Q. How is the purity of this compound validated in synthetic workflows?
Purity is assessed via:
- High-performance liquid chromatography (HPLC) with UV detection, calibrated against pharmacopeial standards (e.g., USP monographs for related prostaglandin analogs) .
- Gas chromatography–mass spectrometry (GC-MS) to detect volatile byproducts or residual solvents .
Advanced Research Questions
Q. What strategies mitigate challenges in triethylsilyl ether deprotection during synthesis?
Deprotection requires precise control to avoid over-acidification or incomplete removal:
Q. How can synthetic protocols for this compound be optimized for scalability?
Optimization involves:
- Catalyst selection : Frustrated Lewis pairs (e.g., B(C₆F₅)₃ with organocatalysts) to enhance reaction efficiency and stereoselectivity .
- Solvent systems : Use of anhydrous aprotic solvents (e.g., dichloromethane) under inert atmospheres to stabilize silyl intermediates .
- Temperature gradients : Stepwise heating (e.g., 25°C to 40°C) to balance reaction rate and byproduct formation .
Q. What methodologies detect and quantify impurities in this compound?
Impurity profiling employs:
Q. How do storage conditions impact the stability of this compound?
Stability is maintained by:
Q. What are the pharmacokinetic implications of residual silyl ether groups in latanoprost intermediates?
Residual TES groups alter lipophilicity, potentially affecting ocular bioavailability. Rigorous deprotection validation (e.g., via ¹⁹F NMR for fluorine-containing analogs) is essential to ensure complete removal and avoid unintended pharmacological effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
